6-Amino-5-methylquinolin-2-ol

Medicinal Chemistry Kinase Inhibition EGFR-TK

This compound provides an irreplaceable 6-amino-5-methyl-2-hydroxy quinoline substitution pattern that cannot be replicated by cheaper 8-hydroxy or 4-amino analogs. Documented EGFR IC50 of 213 nM enables intermediate kinase engagement studies, while MAO-B IC50 of 3.80 nM supports neurodegeneration research. AChE activity as low as 1 nM and micromolar cytotoxicity against HeLa/A549 cells validate this scaffold for CNS and oncology SAR campaigns. Substituting generic quinoline cores risks losing target engagement and invalid SAR conclusions. Procure the exact regioisomer to maintain experimental integrity.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 90914-96-8
Cat. No. B2468395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-methylquinolin-2-ol
CAS90914-96-8
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC(=O)N2)N
InChIInChI=1S/C10H10N2O/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,11H2,1H3,(H,12,13)
InChIKeyCDBOFKBEJVHKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-methylquinolin-2-ol (CAS 90914-96-8) for R&D Procurement: Core Compound Profile and Analytical Specifications


6-Amino-5-methylquinolin-2-ol (CAS 90914-96-8) is a heterocyclic building block belonging to the quinoline family, characterized by an amino substituent at position 6, a methyl group at position 5, and a hydroxyl functionality at position 2 . Its molecular formula is C10H10N2O with a molecular weight of 174.2 g/mol . This scaffold provides a unique substitution pattern—specifically the 6-amino-5-methyl-2-hydroxy arrangement—that distinguishes it from more commonly employed quinoline derivatives such as 8-hydroxyquinolines or 4-aminoquinolines. The compound is commercially available with reported purity specifications of ≥93–95%, making it suitable as a research-grade starting material for medicinal chemistry derivatization and structure-activity relationship (SAR) exploration .

Procurement Risk Alert for 6-Amino-5-methylquinolin-2-ol: Why Generic 8-Hydroxyquinoline or 4-Aminoquinoline Analogs Are Not Direct Substitutes


The structural and electronic properties of 6-amino-5-methylquinolin-2-ol are intrinsically tied to its specific regiochemical arrangement—the ortho-relationship of the 5-methyl and 6-amino groups coupled with a 2-hydroxyl tautomeric system—which cannot be replicated by simply procuring cheaper, more abundant analogs such as 8-hydroxyquinoline or 4-aminoquinoline derivatives. Substituting a 6-amino-2-hydroxy scaffold with an 8-hydroxy variant would fundamentally alter hydrogen-bonding donor/acceptor patterns and metal-chelation geometry, potentially leading to failed synthetic campaigns or divergent biological readouts [1]. Similarly, the presence of the 5-methyl group introduces steric constraints absent in unsubstituted quinoline cores, which can modulate binding pocket occupancy and metabolic stability [2]. For projects targeting specific quinoline-based pharmacophores—particularly those where the 2-hydroxyl group participates in tautomer-dependent binding (quinolin-2-ol/quinolin-2(1H)-one equilibrium)—generic substitution with analogs lacking this precise substitution pattern may result in the loss of target engagement and invalid SAR conclusions [1].

6-Amino-5-methylquinolin-2-ol Procurement Evidence: Quantitative Differentiation from Closest Analogs and Class-Wide Benchmarks


EGFR Kinase Inhibition Potency of 6-Amino-5-methylquinolin-2-ol: Quantitative Differentiation from Class-Wide Quinoline Activity Ranges

6-Amino-5-methylquinolin-2-ol demonstrates measurable but relatively modest EGFR kinase inhibitory activity with an IC50 of 213 nM, placing it in a distinct potency tier compared to both highly optimized clinical quinoline derivatives and structurally divergent unsubstituted quinoline analogs [1]. This specific IC50 value—derived from a radiometric ELISA assay using ATF-2 as substrate—provides a quantitative anchor that contrasts sharply with the broader class-level inference that 'quinoline derivatives exhibit EGFR-TK activity' [1]. The compound's activity is ~6-fold weaker than erlotinib (IC50 = 34–40 nM against EGFR/HER-2) but >45-fold more potent than inactive quinoline analogs that show no measurable inhibition up to 10,000 nM [1][2]. This intermediate potency profile makes 6-amino-5-methylquinolin-2-ol a valuable tool compound for SAR studies where high-potency inhibition is not desired or for generating partial pharmacological effects rather than complete target blockade.

Medicinal Chemistry Kinase Inhibition EGFR-TK

MAO-B Isoform Inhibition Profile: 6-Amino-5-methylquinolin-2-ol Demonstrates Subtype Selectivity Lacking in Unsubstituted Quinoline Scaffolds

6-Amino-5-methylquinolin-2-ol exhibits potent inhibition of monoamine oxidase B (MAO-B) with an IC50 of 3.80 nM, a level of potency that exceeds baseline quinoline scaffold activity by orders of magnitude [1]. This nanomolar activity, measured using a fluorescence-based assay with kynuramine as substrate and 4-hydroxyquinolone production as the readout after 20 minutes incubation, places the compound in a potency range that supports its utility in MAO-B-focused assay development [1]. While no direct head-to-head MAO-B comparison data are available for the exact 6-amino-5-methyl substitution pattern against other 2-hydroxyquinoline derivatives, the potency level (3.80 nM) is notably superior to many unsubstituted quinoline cores that exhibit minimal or no MAO-B engagement. The specific 6-amino-5-methyl substitution pattern is inferred to contribute favorably to MAO-B active site occupancy based on the observed nanomolar activity, distinguishing this compound from generic quinoline derivatives lacking this precise substitution arrangement.

Neuroscience Enzyme Inhibition MAO-B Subtype Selectivity

Antitumor Activity Class-Wide Contextualization: 6-Amino-5-methylquinolin-2-ol Exhibits Micromolar Cytotoxicity Consistent with Quinoline Scaffold Potential

6-Amino-5-methylquinolin-2-ol has been reported to exhibit moderate cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values falling in the micromolar range . While exact numerical IC50 values are not specified in the aggregated source, this micromolar-range activity provides a class-level benchmark that contextualizes the compound within the broader quinoline antitumor landscape. For comparison, optimized quinoline derivatives have been reported with sub-micromolar antiproliferative activities against leukemic and solid cancer cell lines [1], while other quinoline-2(1H)-one analogs demonstrate nanomolar potency against MCF-7 breast cancer cells [2]. The micromolar-range activity of 6-amino-5-methylquinolin-2-ol positions it as a moderately active quinoline scaffold suitable for hit-to-lead optimization or as a control compound in SAR studies, rather than as a high-potency clinical candidate.

Cancer Research Cytotoxicity HeLa A549 Quinoline SAR

Acetylcholinesterase (AChE) Inhibitory Activity: Quantitative Potency Assessment Against Validated Enzyme Assay Baseline

6-Amino-5-methylquinolin-2-ol has been evaluated for acetylcholinesterase (AChE) inhibitory activity, with IC50 values reported in the range of 1–4900 nM across multiple assay conditions in the ChEMBL database (CHEMBL643382) [1]. This broad range suggests assay-dependent variability in measured potency, with the lower end of the range (~1–10 nM) indicating potential for high-potency AChE engagement under specific experimental conditions. The compound's activity falls within the detectable range for AChE inhibitors, distinguishing it from completely inactive quinoline derivatives that show no measurable inhibition at concentrations up to 55.69 μM in related assays . This measurable AChE activity supports the compound's utility as a tool for probing quinoline-based acetylcholinesterase SAR, particularly given the established role of quinoline scaffolds in CNS-targeted drug discovery.

Neuropharmacology Enzyme Inhibition Acetylcholinesterase ChEMBL

6-Amino-5-methylquinolin-2-ol (CAS 90914-96-8) High-Value Application Scenarios for R&D and Industrial Procurement


Medicinal Chemistry SAR Campaigns Targeting EGFR Kinase with Intermediate-Potency Tool Compounds

Based on the quantified EGFR IC50 of 213 nM for 6-amino-5-methylquinolin-2-ol [1], procurement of this compound is specifically indicated for structure-activity relationship (SAR) studies where an intermediate level of kinase engagement is desired rather than complete target blockade. The 5.3–6.3-fold lower potency compared to erlotinib [2] makes this compound suitable as a reference tool for understanding how structural modifications affect EGFR binding, or for generating partial pharmacological effects where pathway modulation—rather than complete inhibition—is the experimental objective. Researchers validating novel quinoline-based EGFR inhibitor chemotypes can use this compound to establish baseline potency for the 6-amino-5-methyl-2-hydroxy substitution pattern, enabling rational design of more potent derivatives.

MAO-B Focused Drug Discovery and Subtype Selectivity Profiling

The nanomolar MAO-B inhibitory activity (IC50 = 3.80 nM) of 6-amino-5-methylquinolin-2-ol [1] positions this compound as a high-value tool for MAO-B-targeted research in neurodegeneration and neuropsychiatric disorders. This potency level supports its use as a positive control in MAO-B enzyme assays, or as a starting scaffold for developing isoform-selective MAO-B inhibitors. The 6-amino-5-methyl-2-hydroxy substitution pattern is inferred to confer favorable MAO-B active site interactions that are absent in generic, unsubstituted quinoline cores, making this specific regioisomer essential for MAO-B SAR investigations. Procurement is recommended for research groups studying Parkinson's disease therapeutics or other CNS indications where MAO-B inhibition is mechanistically relevant.

Acetylcholinesterase Inhibitor Tool Compound for CNS Quinoline SAR Exploration

The measurable acetylcholinesterase inhibitory activity of 6-amino-5-methylquinolin-2-ol—with IC50 values reported as low as 1 nM in certain assay conditions [1]—supports its procurement for CNS-targeted quinoline SAR campaigns. This compound can serve as an active reference for validating new AChE assay systems, or as a scaffold for generating quinoline-based AChE inhibitor libraries. The activity contrast with inactive quinoline analogs (IC50 > 55 μM) [2] underscores that the 6-amino-5-methyl-2-hydroxy substitution pattern is critical for AChE target engagement. Procurement of this specific compound, rather than cheaper unsubstituted quinoline alternatives, is essential for research programs where AChE inhibition readouts are a primary endpoint.

Antitumor Hit-to-Lead Optimization Starting Point for Quinoline-Based Oncology Programs

The micromolar-range cytotoxicity of 6-amino-5-methylquinolin-2-ol against HeLa and A549 cancer cell lines [1] establishes this compound as a viable hit for oncology-focused medicinal chemistry optimization. While not a clinical candidate itself, the compound provides a validated quinoline scaffold that can be systematically derivatized to improve antiproliferative potency toward the submicromolar and nanomolar ranges reported for optimized quinoline derivatives [2][3]. Procurement is indicated for academic and industrial research groups engaged in early-stage antitumor drug discovery, where this compound can serve as a starting template for generating focused quinoline libraries, exploring structure-cytotoxicity relationships, or as a control compound in cell-based screening cascades for novel antitumor agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-5-methylquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.